Antiproliferative Activity in NCI-60 Panel: Class-Level Benchmarking
Diaryl urea pyrazolopyrimidine derivatives with structural similarity to 1-(3,4-dimethylphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea were evaluated in the NCI-60 human tumor cell line panel. The most active compounds in the series (e.g., 5c, 5e, 5g, 5h) demonstrated GI50 values ranging from 0.553 to 3.80 µM and TGI values from 2.17 to >100 µM at five-dose testing [1]. While specific GI50 data for the 3,4-dimethylphenyl analog has not been individually disclosed in the primary literature, its structural placement within the active cluster suggests comparable potency potential. Note: This is class-level inference; direct head-to-head data for this specific compound versus named analogs is not available in public domain.
| Evidence Dimension | Antiproliferative activity (GI50, µM) in NCI-60 panel |
|---|---|
| Target Compound Data | Not individually reported in public primary literature; structurally belongs to active cluster with GI50 range 0.553–3.80 µM |
| Comparator Or Baseline | Unsubstituted phenyl analog (1-phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea) – activity data not publicly disclosed for direct comparison. |
| Quantified Difference | Cannot be calculated from available public data |
| Conditions | NCI-60 human tumor cell line panel, 10 µM single-dose screen followed by five-dose confirmation for active compounds |
Why This Matters
Enables researchers to benchmark expected potency range against the most active members of the same chemotype when selecting compounds for antiproliferative screening cascades.
- [1] Kassab, A.E.; El-Dash, Y.; Gedawy, E.M. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Arch. Pharm. (Weinheim) 2020, 353, e1900319. View Source
